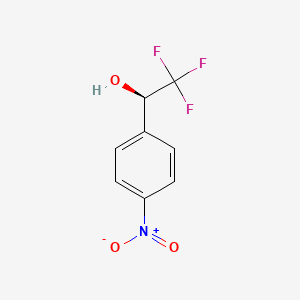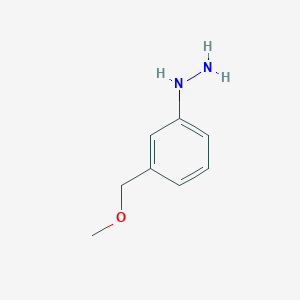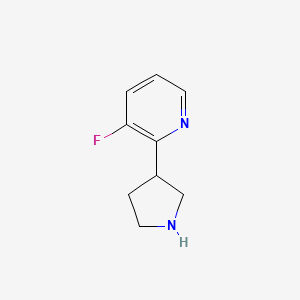
3-Fluoro-2-(3-pyrrolidinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-(3-pyrrolidinyl)pyridine is a fluorinated pyridine derivative with a pyrrolidine ring attached to the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(3-pyrrolidinyl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a pyridine ring. For example, 3-bromo-2-nitropyridine can react with a nucleophile such as Bu₄N⁺F⁻ in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the use of Selectfluor® for the high-yield preparation of substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-Fluoro-2-(3-pyrrolidinyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as Bu₄N⁺F⁻ for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
科学的研究の応用
3-Fluoro-2-(3-pyrrolidinyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Fluoro-2-(3-pyrrolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Fluoro-2-(3-pyrrolidinyl)pyridine include other fluorinated pyridines and pyrrolidine derivatives, such as:
- 2-Fluoro-3-bromopyridine
- 3-Fluoro-4-aminopyridine
- 2-Fluoro-3-nitropyridine
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which can significantly influence its chemical and biological properties.
特性
CAS番号 |
1260637-95-3 |
|---|---|
分子式 |
C9H11FN2 |
分子量 |
166.20 g/mol |
IUPAC名 |
3-fluoro-2-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H11FN2/c10-8-2-1-4-12-9(8)7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2 |
InChIキー |
DIPHQLDVFQZAMS-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=C(C=CC=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


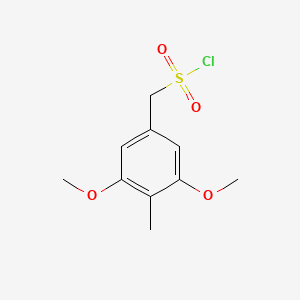
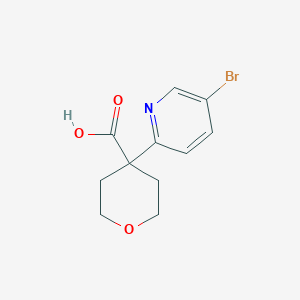
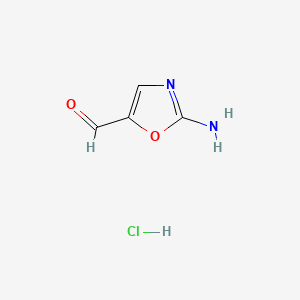
![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
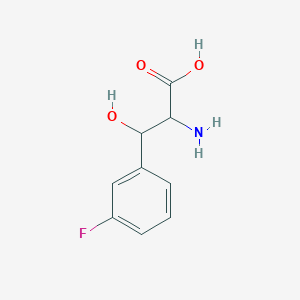
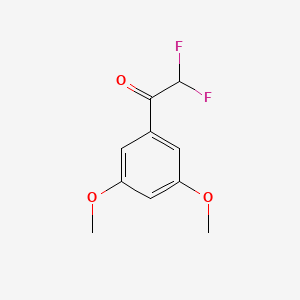

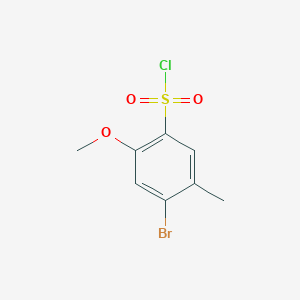


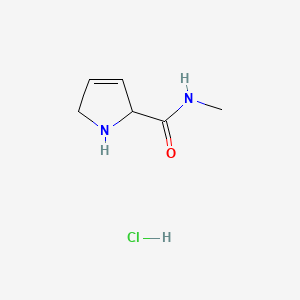
![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
